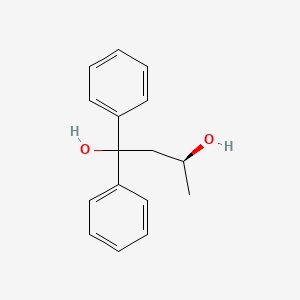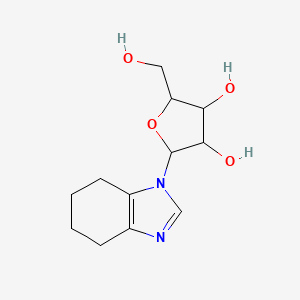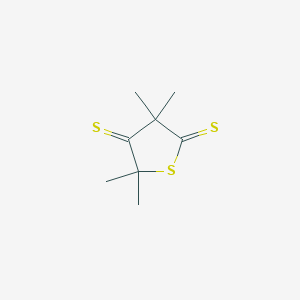
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- typically involves the reaction of specific thiophene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 3,3,5,5-tetramethyl-2,4-dithione with elemental sulfur in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
74835-37-3 |
|---|---|
Formule moléculaire |
C8H12S3 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylthiolane-2,4-dithione |
InChI |
InChI=1S/C8H12S3/c1-7(2)5(9)8(3,4)11-6(7)10/h1-4H3 |
Clé InChI |
ZHCIQTJXVSMVAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=S)C(SC1=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


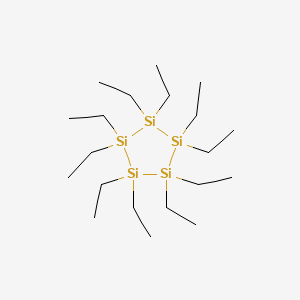
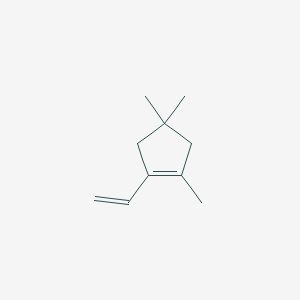


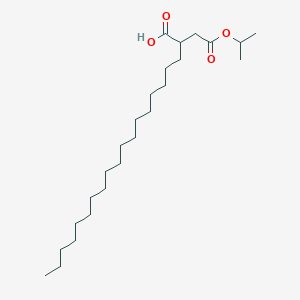
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


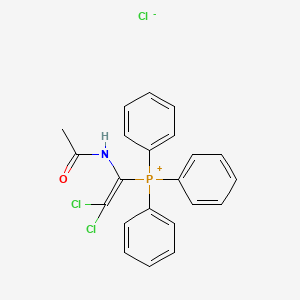
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
